

# An In-depth Technical Guide to 2,2'-Dinitrobiphenyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,2'-Dinitrobiphenyl**

Cat. No.: **B165474**

[Get Quote](#)

CAS Number: 2436-96-6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic data of **2,2'-Dinitrobiphenyl**. The information is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2,2'-Dinitrobiphenyl** is a yellow crystalline solid.<sup>[1]</sup> It is characterized by the presence of two nitro groups attached to a biphenyl backbone at the 2 and 2' positions.<sup>[1]</sup> This substitution pattern influences its chemical and physical properties, making it a key intermediate in various chemical syntheses.

## Table 1: Physical and Chemical Properties of 2,2'-Dinitrobiphenyl

| Property          | Value                                                                                         | Reference(s)                            |
|-------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 2436-96-6                                                                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>                                  | <a href="#">[2]</a>                     |
| Molecular Weight  | 244.20 g/mol                                                                                  | <a href="#">[2]</a>                     |
| Appearance        | Yellow crystalline solid                                                                      | <a href="#">[1]</a>                     |
| Melting Point     | 124-126 °C                                                                                    |                                         |
| Solubility        | Soluble in organic solvents like acetone, ether, and chloroform; limited solubility in water. | <a href="#">[1]</a> <a href="#">[4]</a> |
| Stability         | Stable under normal conditions, but can be sensitive to heat and shock.                       | <a href="#">[1]</a>                     |

## Synthesis

The primary method for the synthesis of **2,2'-Dinitrobiphenyl** is the Ullmann coupling reaction. This reaction involves the copper-mediated coupling of an aryl halide.

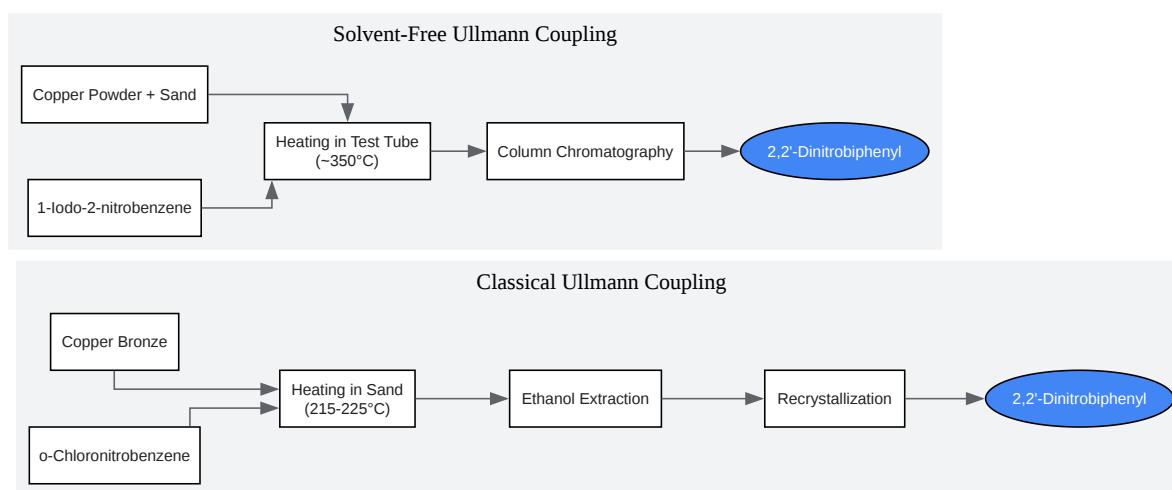
## Classical Ullmann Coupling

A traditional method involves heating an ortho-substituted nitroaryl halide with copper powder. For instance, **2,2'-dinitrobiphenyl** can be synthesized from o-chloronitrobenzene using a copper-bronze alloy at elevated temperatures.[\[5\]](#)

### Experimental Protocol: Classical Ullmann Coupling

- Reactants: o-chloronitrobenzene and copper bronze.
- Procedure: A mixture of o-chloronitrobenzene and sand is heated to 215-225°C. Copper bronze is then slowly added to the mixture. The reaction is maintained at this temperature for a further 1.5 hours with continuous stirring. The hot mixture is then poured into a beaker

containing sand and stirred to form clumps. After cooling, the product is extracted with hot ethanol.


- Purification: The crude product can be purified by recrystallization from hot ethanol.[6]

## Solvent-Free Ullmann Coupling

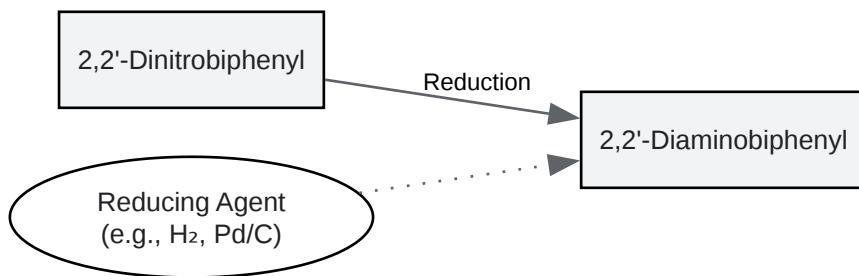
More recent, "green" chemistry approaches have focused on solvent-free conditions. One such method involves heating 1-iodo-2-nitrobenzene with copper powder and sand in a test tube.[7]

### Experimental Protocol: Solvent-Free Ullmann Coupling

- Reactants: 1-iodo-2-nitrobenzene, copper powder, and sand.
- Procedure: The reactants are mixed in a test tube and heated in a sand bath to approximately 350°C for 20-30 seconds.[7]
- Purification: The product can be separated and purified using column chromatography.[7]



[Click to download full resolution via product page](#)


Caption: Synthesis workflows for **2,2'-Dinitrobiphenyl**.

## Reactivity

The reactivity of **2,2'-Dinitrobiphenyl** is largely dictated by the two electron-withdrawing nitro groups.

## Reduction

A key reaction of **2,2'-Dinitrobiphenyl** is the reduction of its nitro groups to form **2,2'-Diaminobiphenyl**. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as carbazoles.

[Click to download full resolution via product page](#)

Caption: Reduction of **2,2'-Dinitrobiphenyl**.

## Other Reactions

**2,2'-Dinitrobiphenyl** can serve as a precursor in the synthesis of other complex molecules. For example, the thermal decomposition of related azido-nitrobiphenyl compounds can lead to the formation of nitrocarbazoles.<sup>[8]</sup> The electroreduction of **2,2'-dinitrobiphenyl** has also been studied.

## Spectroscopic Data

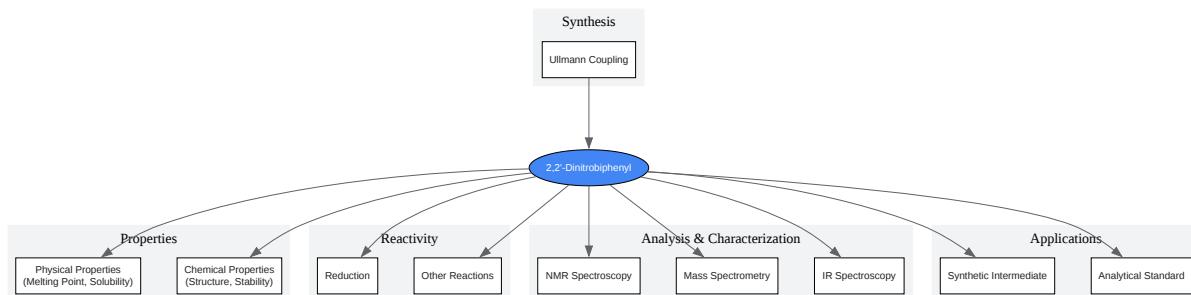
Spectroscopic data is crucial for the identification and characterization of **2,2'-Dinitrobiphenyl**.

## Table 2: Spectroscopic Data for **2,2'-Dinitrobiphenyl**

| Technique                  | Data                                                                                                  |
|----------------------------|-------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR         | The proton NMR spectrum shows characteristic signals for the aromatic protons.                        |
| Mass Spectrometry          | The mass spectrum can be used to confirm the molecular weight of the compound.                        |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the nitro groups and the aromatic rings. |

### Experimental Protocols for Spectroscopic Analysis

- <sup>1</sup>H NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) and the spectrum is recorded on an NMR spectrometer.
- Mass Spectrometry: Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS).
- Infrared Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or in a suitable solvent.


## Toxicological Information

Specific toxicological data for **2,2'-Dinitrobiphenyl** is limited. However, due to the presence of nitro groups, it is presumed to have some degree of toxicity and may be an environmental persistent.<sup>[1]</sup> Nitroaromatic compounds, in general, are known to be of toxicological concern. For instance, studies on 2,4-dinitrobiphenyl derivatives have indicated mutagenic potential in *Salmonella typhimurium* TA98, with metabolic activation enhancing their mutagenicity.<sup>[9]</sup> It is crucial to handle **2,2'-Dinitrobiphenyl** with appropriate safety measures in a laboratory setting. <sup>[1]</sup> Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

## Applications

**2,2'-Dinitrobiphenyl** is primarily used as an intermediate in organic synthesis.<sup>[1]</sup> Its reduction product, 2,2'-diaminobiphenyl, is a valuable precursor for the synthesis of dyes, pigments, and

pharmaceuticals.<sup>[1]</sup> It has also been used as an internal standard in analytical chemistry, for example, in the determination of p,p'-DDT by gas chromatography.



[Click to download full resolution via product page](#)

Caption: Core concepts related to **2,2'-Dinitrobiphenyl**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 2436-96-6: 2,2'-Dinitrobiphenyl | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2,2-Dinitrobiphenyl - CAS 2436-96-6 - City Chemical LLC. [citychemical.com]

- 4. 2,2'-Dinitrobiphenyl | 2436-96-6 | FD62613 | Biosynth [biosynth.com]
- 5. 2,2'-Dinitrobiphenyl | 2436-96-6 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in *Salmonella typhimurium* TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2'-Dinitrobiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165474#2-2-dinitrobiphenyl-cas-number-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)